![molecular formula C12H9BrClNOS B1334615 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 54001-36-4](/img/structure/B1334615.png)
2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone" is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of bromo and chloro substituents suggests potential for use in various chemical reactions and possibly as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where a bromo-phenyl ethanone is used as a starting material and converted to thiazole derivatives through reactions with different reagents . The synthesis process often involves nucleophilic substitution reactions, where the halogen atom is replaced by another nucleophile, and can also include Michael addition reactions . The synthesis of enantiomerically pure compounds, such as diarylethanes, from related bromo-chlorophenyl compounds has been achieved through a 7-step procedure, highlighting the complexity and the potential for chiral resolution in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The absolute configurations of such compounds can be determined by single-crystal X-ray diffractions, as demonstrated in the synthesis of enantiomerically pure diarylethanes . The molecular structure is crucial as it can influence the biological activity and chemical reactivity of the compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. The bromo and chloro substituents on the phenyl rings are reactive sites that can undergo further chemical transformations. For example, bromo-phenyl ethanones have been used to prepare thiazole derivatives through reactions with different reagents, including mercapto compounds and aniline derivatives . The reactivity of these compounds can lead to the formation of a diverse array of products, including dihydro-thiazoles and thiazolidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives like "2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone" are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The electronic properties of the thiazole ring and the substituents can affect the compound's solubility, stability, and reactivity. Analytical techniques such as IR, 1H-NMR, and mass spectral analysis are commonly used to confirm the synthesized compounds' structures and purity . The bromo and chloro substituents also suggest that these compounds may be sensitive to photolytic conditions, although no photolytic phenomena were observed in one study of a related compound .
Scientific Research Applications
Synthesis Pathways and Mechanistic Studies A study by Tahtaci and Aydin (2019) developed a unique synthesis route for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. The synthesis involved a nucleophilic substitution reaction followed by an SN2-type reaction. The process started with the formation of 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone from 5-methyl-1,3,4-thiadiazole-2-thiol and 2-bromo-1-(4-chlorophenyl)ethanone, indicating the versatility of the compound in synthesizing thiazole derivatives (Tahtaci & Aydin, 2019).
Nucleophilic Substitution and Computational Studies Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reactions of 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one. Their research provided in-depth Density Functional Theory (DFT) calculations, offering a thorough understanding of the reaction mechanisms and molecular interactions involved in the process (Erdogan & Erdoğan, 2019).
Synthesis of Thiazole Derivatives and Biological Activities Abdel‐Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and investigated their biological activities. The study found that certain compounds exhibited potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, as well as inhibitory effects on NO generation stimulated by LPS. This highlights the potential of 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone derivatives in the development of new therapeutic agents (Abdel‐Aziz et al., 2011).
Antimicrobial and Anticancer Applications Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, highlighting the adaptability of compounds like 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone in synthesizing biologically active molecules. These compounds demonstrated interesting antibacterial activities against specific strains and could be considered as starting points for developing powerful antimycobacterial agents (Nural et al., 2018).
Corrosion Inhibition Studies Kaya et al. (2016) conducted a study on the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron. The study utilized DFT calculations and molecular dynamics simulations, showcasing the potential of these derivatives in corrosion inhibition applications, indicating a possible application for the compound (Kaya et al., 2016).
properties
IUPAC Name |
2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c1-7-11(10(16)6-13)17-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZFMZALZSZQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383292 |
Source


|
| Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
CAS RN |
54001-36-4 |
Source


|
| Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

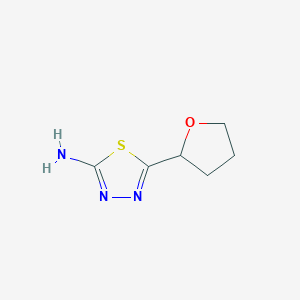
![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)



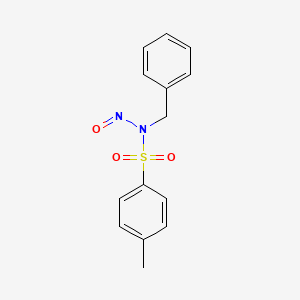
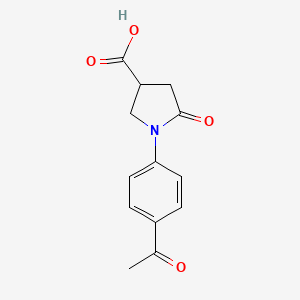
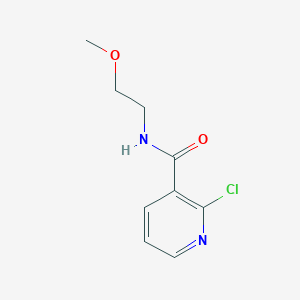
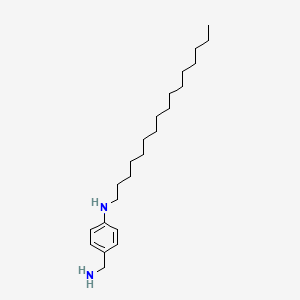
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
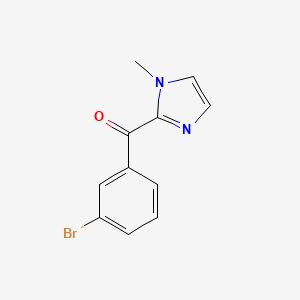

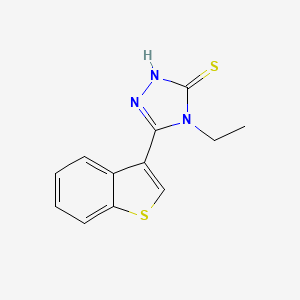
![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)